![molecular formula C8H7ClF2S B2927501 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene CAS No. 1221723-34-7](/img/structure/B2927501.png)

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

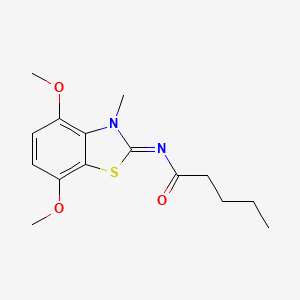

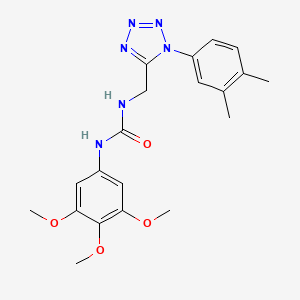

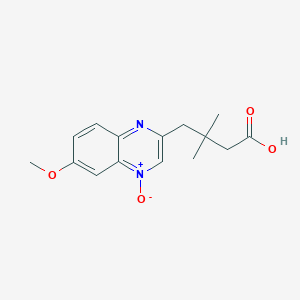

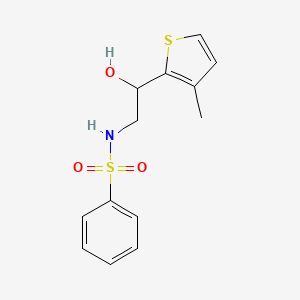

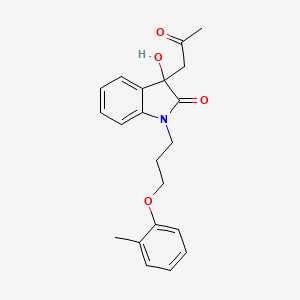

“1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C8H7ClF2S . It has a molecular weight of 208.66 .

Synthesis Analysis

The synthesis of compounds similar to “1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene” has been described in the literature . For instance, difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene” can be represented by the SMILES notation: FC(SC1=CC=CC=C1CCl)F .Physical And Chemical Properties Analysis

“1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene” has a molecular weight of 208.66 . The boiling point and melting point are not specified .Applications De Recherche Scientifique

Kinetic Monte Carlo Modeling in Polymer Synthesis

A study used kinetic Monte Carlo modeling to investigate the precursor polymer formation via the sulfinyl precursor route, employing a premonomer similar to 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene. This research provides insights into optimizing polymer yield and molecular properties through the precise control of initial base and premonomer concentration, highlighting its relevance in the synthesis of poly(p-phenylene vinylene) derivatives (P. V. Steenberge et al., 2011).

Molecular Electronics

Molecules of benzene derivatives have been assembled onto gold electrodes to form a gold-sulfur-aryl-sulfur-gold system, which allows for the direct observation of charge transport through single molecules. This fundamental research paves the way for molecular-scale electronics, showcasing the potential of using 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene analogs in creating molecular junctions (M. Reed et al., 1997).

Catalysis and Organometallic Chemistry

Research into racemic sulfur chloro-bridged palladacycles derived from the orthopalladation of benzene derivatives demonstrates the synthesis and catalytic properties of these compounds. Such studies are essential for understanding the catalytic mechanisms and developing new catalytic systems (J. Dupont et al., 2001).

Chemical Synthesis Methodologies

Innovative reagent combinations have been developed for the conversion of thioglycosides to glycosyl triflates and the formation of diverse glycosidic linkages. These methodologies leverage the chemical properties of sulfanyl compounds, indicating the utility of 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene in facilitating complex organic synthesis processes (D. Crich & M. Smith, 2001).

Material Science and Polymer Chemistry

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, with potential applications in electronics and photonics, underscores the importance of sulfanyl benzene derivatives in the development of high-performance materials with specific optical and electronic properties (P. Tapaswi et al., 2015).

Propriétés

IUPAC Name |

1-(chloromethyl)-4-(difluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMSVRJKZVGTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2927427.png)

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)

![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)